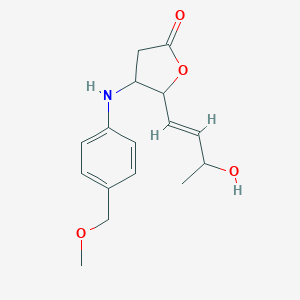
Obscurolide A4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Obscurolide A4 is a natural product that belongs to the obscurin family of polyketides. It was first isolated from the marine sponge, Siliquariaspongia japonica, and has since been studied for its potential therapeutic applications. Obscurolide A4 has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Wirkmechanismus
The mechanism of action of obscurolide A4 is not fully understood. However, it has been found to inhibit the activity of the enzyme, phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. Obscurolide A4 has also been found to induce apoptosis in cancer cells by activating caspase-3.
Biochemical and physiological effects:
Obscurolide A4 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2. Obscurolide A4 has also been found to induce apoptosis in cancer cells by activating caspase-3. Additionally, obscurolide A4 has been shown to have anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using obscurolide A4 in lab experiments include its potent anti-inflammatory, anti-cancer, and anti-microbial effects. However, the limitations of using obscurolide A4 include its complex synthesis process and low yield. Additionally, the mechanism of action of obscurolide A4 is not fully understood, making it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of obscurolide A4. One potential direction is the development of new synthesis methods that can improve the yield of the compound. Another direction is the study of the mechanism of action of obscurolide A4, which could lead to the development of new therapeutic applications. Additionally, the anti-microbial properties of obscurolide A4 could be further explored for the development of new antibiotics.
Synthesemethoden
The synthesis of obscurolide A4 is a complex process that involves multiple steps. The initial step involves the extraction of the compound from the marine sponge, which is followed by purification and isolation. Chemical synthesis of obscurolide A4 has also been attempted, but the yield is low, and the process is challenging.
Wissenschaftliche Forschungsanwendungen
Obscurolide A4 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Obscurolide A4 has also been found to exhibit anti-cancer effects by inducing apoptosis in cancer cells. Additionally, obscurolide A4 has been shown to have anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
144398-02-7 |
|---|---|
Produktname |
Obscurolide A4 |
Molekularformel |
C16H21NO4 |
Molekulargewicht |
291.34 g/mol |
IUPAC-Name |
5-[(E)-3-hydroxybut-1-enyl]-4-[4-(methoxymethyl)anilino]oxolan-2-one |
InChI |
InChI=1S/C16H21NO4/c1-11(18)3-8-15-14(9-16(19)21-15)17-13-6-4-12(5-7-13)10-20-2/h3-8,11,14-15,17-18H,9-10H2,1-2H3/b8-3+ |
InChI-Schlüssel |
HYRHDNDBYPEHPQ-FPYGCLRLSA-N |
Isomerische SMILES |
CC(/C=C/C1C(CC(=O)O1)NC2=CC=C(C=C2)COC)O |
SMILES |
CC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)COC)O |
Kanonische SMILES |
CC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)COC)O |
Synonyme |
obscurolide A4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



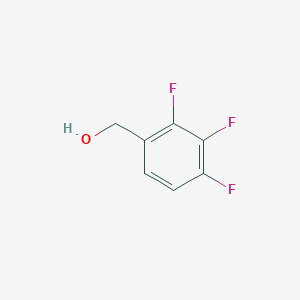


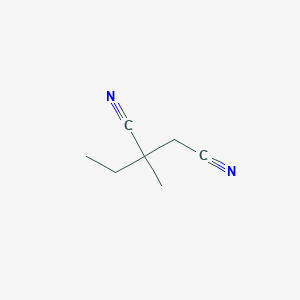

![1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate](/img/structure/B133561.png)
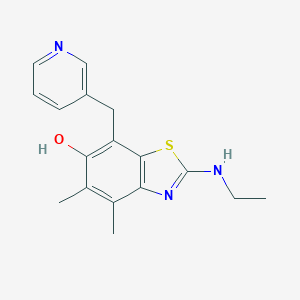
![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester](/img/structure/B133572.png)
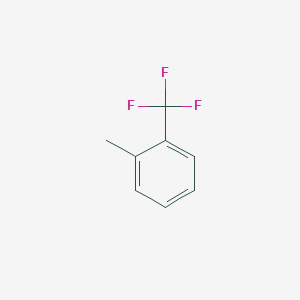
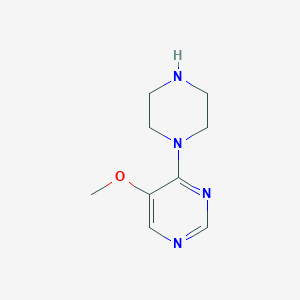
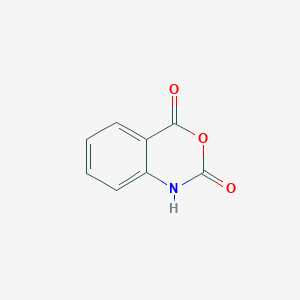
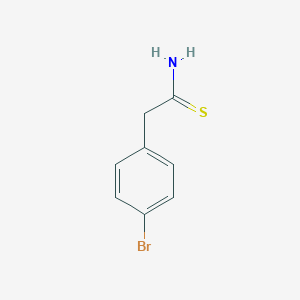

![Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B133600.png)